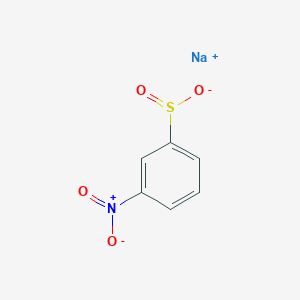

Sodium 3-nitrobenzenesulfinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

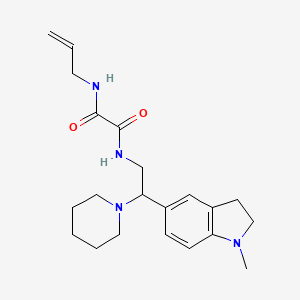

説明

Sodium 3-nitrobenzenesulfonate, also known as 3-Nitrobenzenesulfonic acid sodium salt, is a chemical compound with the molecular formula C6H4NNaO5S . It is used in the synthesis of quinoline and as a stabilizer for dyeing fibers, an assistant in discharge printing, an oxidizing agent in demetalizers and industrial cleaners, a developing agent for electroplating, and an auxiliary for dying fabrics .

Molecular Structure Analysis

The molecular formula of Sodium 3-nitrobenzenesulfonate is C6H4NNaO5S . It has an average mass of 225.154 Da and a monoisotopic mass of 224.970779 Da .Physical And Chemical Properties Analysis

Sodium 3-nitrobenzenesulfonate appears as a light yellow powder . It has a density of 0.45 g/cm3 at 20 °C , a melting point of 350 °C , and a flash point of 100 °C . It is soluble in water, with a solubility of 200 g/L at 20 ºC .科学的研究の応用

Hair Dye Ingredient and Safety Assessment

Sodium 3-nitrobenzenesulfinate, also known as Sodium m-Nitrobenzenesulfonate, has been used as a chemical additive in hair dyes and colors. It's a key component in semipermanent hair coloring products. A safety assessment study found no significant gross or microscopic changes related to its use in chronic oral toxicity studies on dogs. However, it was observed to cause moderate ocular irritation and mild skin irritation in rabbits. These findings suggest that while it is a functional ingredient in cosmetic products, its safety profile requires further investigation and documentation (Andersen, 1996).

Synthesis of Organic Compounds

This compound plays a role in the synthesis of various organic compounds. For instance, it's involved in the preparation of sodium 4-Amino-3-nitrobenzenesulfonate through a reaction with ethyl [(4-chlorosulfonyl-2-nitro)- phenyl]carbamate, highlighting its utility in organic chemical synthesis (Rosevear & Wilshire, 1982).

Solubility Studies

The solubility of sodium 3-nitrobenzenesulfonate in various solvents like ethanol, acetone, and tetrahydrofuran has been extensively studied. These studies provide valuable data for understanding its behavior in different chemical environments, essential for applications in chemical processes and formulations (Zhou et al., 2016).

Spin Trapping in Biological Systems

This compound derivatives have been used as spin traps in biological systems. Spin trapping is a technique used in chemistry and biochemistry to stabilize and identify short-lived free radicals. For example, the compound 3,5-Dibromo-4-nitrosobenzenesulfonic acid, a derivative, is utilized in aqueous solutions to study dynamic processes in biological systems (Ide et al., 1992).

Analytical Chemistry Applications

In analytical chemistry, this compound derivatives have been synthesized and used as oxidizing titrants. For instance, Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been effectively used in titrimetric analyses of various reducing agents, highlighting its versatility in analytical applications (Gowda et al., 1983).

Safety and Hazards

Sodium 3-nitrobenzenesulfonate may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring contaminated work clothing does not leave the workplace .

特性

IUPAC Name |

sodium;3-nitrobenzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S.Na/c8-7(9)5-2-1-3-6(4-5)12(10)11;/h1-4H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPSICDRTVPYPX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4NNaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15898-46-1 |

Source

|

| Record name | Benzenesulfinic acid, 3-nitro-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015898461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfinic acid, 3-nitro-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3007085.png)

![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B3007087.png)

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)

![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)

![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)

![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)